

(1R)-AZD-1480: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B12373945

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(1R)-AZD-1480 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Janus-associated kinase 1 (JAK1) and Janus-associated kinase 2 (JAK2).[1][2][3] This small molecule has been investigated for its potential antineoplastic activity due to its ability to disrupt the JAK/STAT signaling pathway, which is often dysregulated in various cancers.[2][4] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental data related to **(1R)-AZD-1480**.

Chemical Structure and Properties

(1R)-AZD-1480, also known as AZD1480, is a pyrazolyl pyrimidine derivative.[5] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine	[6][7]
Chemical Formula	C14H14ClFN8	[8]
Molecular Weight	348.77 g/mol	[8][9]
CAS Number	935666-88-9	[1][6]
Appearance	White solid powder	[8]
Solubility	Soluble in DMSO (≥ 70 mg/mL), and in Ethanol with ultrasonic and warming (≈ 4.57 mg/mL). Insoluble in water.	[9]

Mechanism of Action and Biological Activity

(1R)-AZD-1480 functions as a potent inhibitor of JAK1 and JAK2 kinases, which are key components of the JAK/STAT signaling pathway.[3] This pathway plays a crucial role in transmitting signals from cytokines and growth factors from the cell surface to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, survival, and inflammation.[5][10]

By competitively binding to the ATP-binding site of JAK1 and JAK2, **(1R)-AZD-1480** prevents their activation and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][11] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, ultimately leading to the downregulation of target gene expression.[4][5] This disruption of the JAK/STAT pathway can induce tumor cell apoptosis and reduce cell proliferation.[1][4][9]

The inhibitory activity of **(1R)-AZD-1480** against various kinases and cell lines has been quantified and is presented in the tables below.

In Vitro Inhibitory Activity

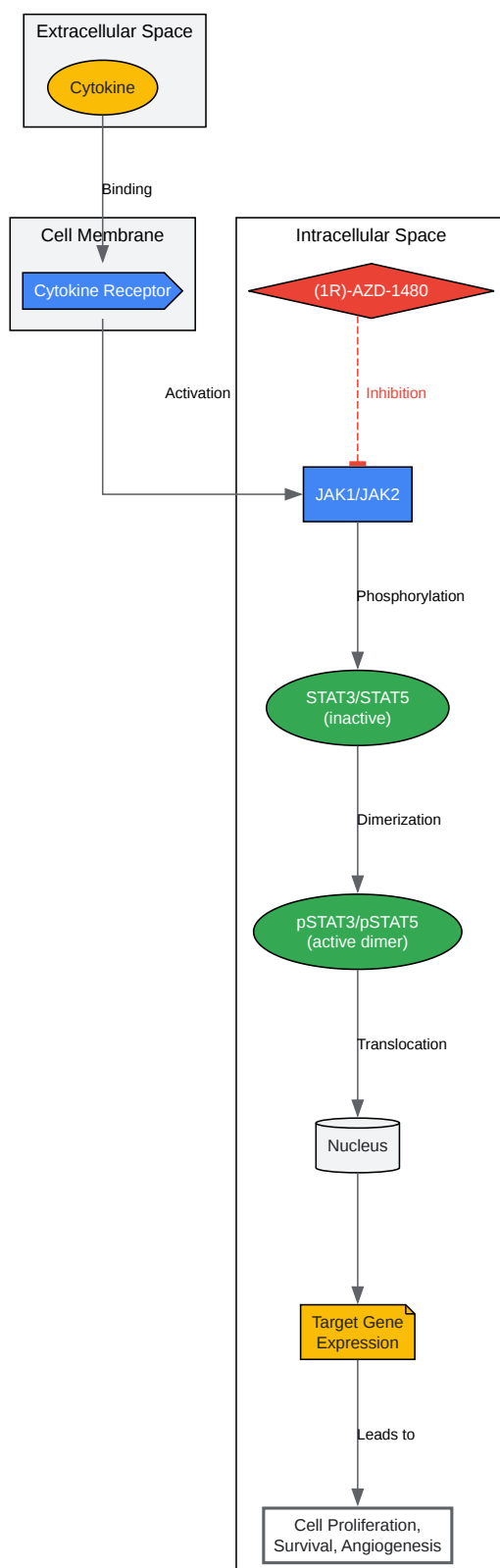
Target	IC50 (nM)	Assay Conditions	Reference
JAK2 (cell-free)	0.26	-	[9]
JAK1 (cell-free)	1.3	-	[1]
JAK2 (cell-free)	<0.4	-	[1]
JAK2	58	at 5 mM ATP	[11]
JAK1	41	at 5 mM ATP	[12]
JAK3	1363	at 5 mM ATP	[12]
pSTAT5 (TEL-Jak2 cells)	46	-	[5]

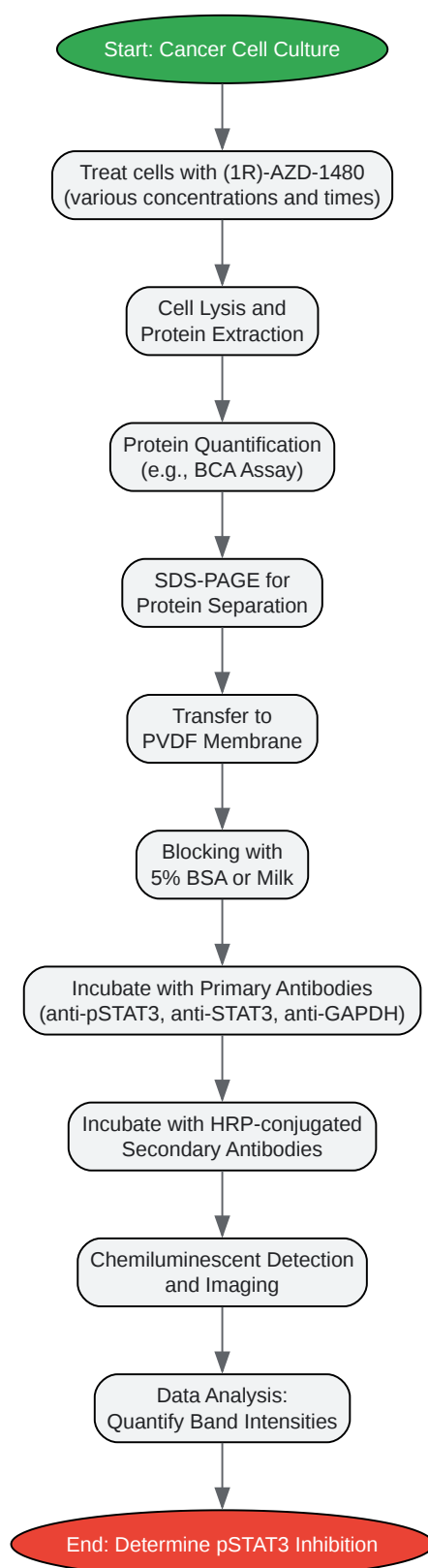
Cellular Proliferation Inhibition

Cell Line	GI50 / EC50 (μM)	Cancer Type	Reference
BaF3	0.06	-	[1]
TEL-Jak2 driven Ba/F3	0.06	-	[5][11]
HN5	3.81 ± 1.99	Head and Neck	[9]
Pediatric Solid Tumors (median)	1.5	Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma	[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of **(1R)-AZD-1480** within the JAK-STAT signaling pathway.





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